molecular formula C24H18O3 B371323 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate CAS No. 331459-99-5

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate

Cat. No.: B371323
CAS No.: 331459-99-5
M. Wt: 354.4g/mol
InChI Key: AQUDAQATXWUGHF-HBKJEHTGSA-N
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Description

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate is an organic compound characterized by its complex structure, which includes phenyl groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form chalcone derivatives. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

    Esterification: The chalcone derivative is then subjected to esterification with cinnamic acid or its derivatives. This step can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, often in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the synthesis of dyes, pigments, and polymers.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the production of advanced materials with specific optical and electronic properties. Its ability to undergo polymerization reactions makes it useful in the creation of high-performance polymers and resins.

Mechanism of Action

The mechanism by which 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and phenyl groups allow for π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar structure but lacking the ester functional group.

    Cinnamic Acid Derivatives: Compounds with a similar backbone but different substituents on the phenyl rings.

    Flavonoids: Naturally occurring compounds with a similar conjugated system.

Uniqueness

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate is unique due to its combination of chalcone and cinnamic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler analogs.

Biological Activity

The compound 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate , also known by its CAS number 331459-99-5 , is a member of the class of organic compounds known as phenylpropanoids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H18O . It features a conjugated system that may contribute to its biological activity.

PropertyValue
Molecular Weight358.39 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in this compound suggests it may scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of phenylpropanoids, showing that derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may similarly modulate inflammatory pathways .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, a related compound showed a reduction in cell viability in breast cancer cells by promoting cell cycle arrest .

Study 1: Antioxidant Activity Assessment

A comparative study involving various phenolic compounds demonstrated that 4-(3-Oxo-propenyl) derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities, revealing a significant reduction in oxidative stress markers .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the compound was tested on lipopolysaccharide (LPS) induced inflammation in macrophages. Results indicated a marked decrease in nitric oxide production and downregulation of COX-2 expression, affirming its role as an anti-inflammatory agent .

Study 3: Anticancer Efficacy

In a recent publication, researchers explored the effects of 4-(3-Oxo-propenyl) derivatives on MCF7 breast cancer cells. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity compared to established chemotherapeutic agents .

Properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (Z)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUDAQATXWUGHF-XINBEAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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